(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluorophenyl and carboxylic acid functional groups
Properties
IUPAC Name |
(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-8-3-7(4-9(15)11(8)16)13-2-1-6(5-13)10(13)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t6-,10+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLOHHVQQDODZ-FZTXSHAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trifluorobenzene and an appropriate catalyst.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the carbonation of a Grignard reagent derived from the bicyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Structural Characteristics
The bicyclo[2.1.1]hexane framework provides a rigid and compact structure that can mimic various bioactive compounds. The incorporation of a trifluorophenyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Bioisosterism in Drug Design
Bicyclo[2.1.1]hexanes serve as saturated bioisosteres of ortho-substituted benzene rings. This characteristic allows for the modification of existing drugs to improve their pharmacological profiles without significantly altering their biological activity.
-
Case Study: Conivaptan
The replacement of the ortho-benzene ring in conivaptan with a bicyclo[2.1.1]hexane structure resulted in increased solubility from 5 μM to 14 μM and enhanced metabolic stability (CL_int = 31 for conivaptan vs. CL_int = 12 for the bicyclic analog) . -
Case Study: Lomitapide
Similar modifications led to a sixfold increase in solubility (3 μM for lomitapide vs. 18 μM for the bicyclic version), demonstrating the potential of this compound class to enhance drug properties .
Antifungal Activity
The incorporation of bicyclo[2.1.1]hexanes into fungicides has shown promising results in maintaining or enhancing antifungal activity while providing patent-free alternatives.
- Example Compounds :
Bicyclo[2.1.1]hexane derivatives were synthesized and tested as analogs of known fungicides such as boscalid and bixafen, yielding compounds with high antifungal efficacy .
Structural Rigidification
Bicyclo[2.1.1]hexanes can serve as rigidified scaffolds in medicinal chemistry, allowing for the synthesis of diverse molecular architectures that can influence biological activity.
- Synthesis Techniques :
Various synthetic strategies have been developed to create these compounds, including C–H functionalization and [2 + 2]-cycloaddition methods, enabling the incorporation of aryl and carboxyl groups while maintaining stereochemical control .
Data Tables
| Parameter | Conivaptan | Bicyclic Analog |
|---|---|---|
| Solubility (μM) | 5 | 14 |
| Metabolic Stability (CL_int) | 31 | 12 |
| Lipophilicity (c log P) | - | Decreased by 0.7-1.2 units |
| Fungicide | Activity | Bicyclic Analog |
|---|---|---|
| Boscalid | High | Maintained |
| Bixafen | High | Maintained |
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclic structure may influence the compound’s overall conformation and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
(1R,4R,5R)-1-(3,4-Difluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and interactions.
(1R,4R,5R)-1-(3,4,5-Trichlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical behavior and biological activity.
Uniqueness
The presence of the trifluorophenyl group in (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Biological Activity
Chemical Identity
- Common Name : (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- CAS Number : 2413848-16-3
- Molecular Formula : CHFO
- Molecular Weight : 256.22 g/mol
This compound belongs to the bicyclic family and is characterized by the presence of a trifluorophenyl group, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its structural similarity to known bioactive compounds. Bicyclo[2.1.1]hexanes have been identified as saturated bioisosteres of ortho-substituted benzene rings, which are common in many pharmaceuticals and agrochemicals.
Antifungal Activity
Recent studies have highlighted the antifungal properties of bicyclo[2.1.1]hexanes when incorporated into the structure of fungicides. The compound has been evaluated for its antifungal activity against various strains:
| Compound | Antifungal Activity (IC50 μM) | Reference |
|---|---|---|
| Boscalid | 11 μM | |
| Bixafen | 30 μM | |
| Fluxapyroxad | 25 μM | |
| Bicyclic Analog | 27 μM |
The replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane in these fungicides led to variable results in terms of solubility and metabolic stability but generally maintained or enhanced antifungal efficacy.
Lipophilicity and Metabolic Stability
The lipophilicity of this compound was assessed using calculated and experimental parameters:
- Calculated Lipophilicity () : Decreased by 0.7–1.2 units when replacing ortho-benzene with bicyclo[2.1.1]hexane.
- Experimental Lipophilicity (log D) : Little effect observed in most compounds studied; however, lomitapide showed a significant decrease from >4.5 to 3.9 μM upon substitution.
Metabolic stability also varied across different compounds:
- In conivaptan, metabolic stability improved with the incorporation of bicyclo[2.1.1]hexane.
- In contrast, other compounds like bixafen and fluxapyroxad experienced a dramatic decrease in metabolic stability by two to three times.
Case Studies
Case Study 1: Antifungal Efficacy Comparison
In a comparative study involving marketed fungicides and their bicyclic analogs, it was found that the antifungal activity was retained or enhanced in four out of five tested compounds when the ortho-benzene was replaced with bicyclo[2.1.1]hexane .
Case Study 2: Solubility Variations
The solubility profile varied significantly among different compounds:
Q & A
Q. What are the recommended synthetic routes for (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves bicyclo[2.1.1]hexane scaffold construction followed by stereoselective functionalization. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to form the bicyclic core.
- Suzuki-Miyaura Coupling : Introduce the 3,4,5-trifluorophenyl group via palladium-catalyzed cross-coupling .
- Carboxylic Acid Installation : Oxidative cleavage or carboxylation under controlled pH to retain stereochemistry.
- Chiral Resolution : Chiral HPLC or enzymatic resolution to isolate the (1R,4R,5R)-enantiomer. Validate purity via polarimetry and X-ray crystallography .
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Use - and -NMR to confirm substituent positions and coupling constants (e.g., vicinal for bicyclo ring conformation) .
- X-ray Crystallography : Resolve the absolute configuration and assess ring puckering (e.g., envelope vs. boat conformations in related bicyclic systems) .
- IR Spectroscopy : Identify carboxylic acid O–H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm).
Q. What computational tools are suitable for predicting the stereochemical stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or epimerization using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., aqueous vs. nonpolar environments).
- PubChem Data : Cross-reference computed properties (e.g., dipole moments, LogP) with experimental data .
Q. How does the trifluorophenyl group influence the compound’s electronic properties?
Methodological Answer: The electron-withdrawing fluorine atoms:
- Increase Lipophilicity : LogP increases by ~0.5–1.0 per fluorine (measured via HPLC) .
- Modulate pKa : The carboxylic acid pKa is lowered (e.g., ~2.5–3.0) due to inductive effects.
- Enhance Metabolic Stability : Fluorine reduces oxidative metabolism, validated via microsomal assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., replace trifluorophenyl with chlorophenyl or methyl groups).
- Biological Assays : Test binding affinity (e.g., IC in enzyme inhibition) and ADMET properties.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft ) parameters with activity .
Q. What experimental strategies can identify metabolic pathways of this compound in vivo?
Methodological Answer:
Q. How should contradictory data on the compound’s solubility and stability be resolved?
Methodological Answer:
Q. What enantioselective synthesis methods can improve yield of the (1R,4R,5R)-enantiomer?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
